

Topic: Trimethylindium Flow Rate Calculation for Metal-Organic Vapour Phase Epitaxy (MOVPE)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylindium*

Cat. No.: *B1585567*

[Get Quote](#)

Introduction

Metal-Organic Vapour Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapour Deposition (MOCVD), is a cornerstone technique for the fabrication of high-quality compound semiconductor thin films and complex multilayer structures.^[1] This process involves the introduction of volatile organometallic compounds, known as precursors, into a reaction chamber where they decompose to form a crystalline layer on a heated substrate. The precise control over the delivery of these precursors is paramount as it directly influences the growth rate, chemical composition, and ultimately, the electronic and optical properties of the resulting material.^[2]

Trimethylindium (TMIn or TMI₃), with the chemical formula In(CH₃)₃, is the most common indium precursor used in MOVPE for the growth of various indium-based compound semiconductors such as InP, InAs, InGaN, and AlGaN_xP_{1-x}.^[3] Achieving a stable and reproducible flow of TMIn is critical for device manufacturing. This application note provides a detailed protocol and the theoretical background for calculating the molar flow rate of TMIn from a bubbler-based delivery system in an MOVPE reactor.

Theoretical Background

The delivery of TMIn to the MOVPE reactor is achieved by passing a carrier gas (typically high-purity hydrogen or nitrogen) through a stainless-steel vessel, known as a bubbler, containing the solid TMIn source.^[1] The carrier gas becomes saturated with TMIn vapor, and this mixture

is then transported to the reactor. The molar flow rate of TMIn is a function of its vapor pressure, the bubbler's temperature and pressure, and the flow rate of the carrier gas.

Trimethylindium Vapor Pressure

The vapor pressure of a solid or liquid is the pressure exerted by its vapor when the solid/liquid and vapor phases are in equilibrium. For TMIn, which is a solid at room temperature, this is the sublimation pressure. The vapor pressure is highly dependent on temperature and can be accurately described by the Antoine equation. The widely accepted equation for TMIn is:

$$\log_{10} P = B - A/T$$

Where:

- P is the vapor pressure in Torr.
- T is the absolute temperature of the TMIn bubbler in Kelvin (K).
- A and B are empirically determined constants for TMIn.

Based on experimental data, the constants for **Trimethylindium** are:

- A = 3204
- B = 10.98^{[3][4][5]}

Molar Flow Rate Calculation

The calculation of the TMIn molar flow rate relies on Dalton's Law of Partial Pressures, which states that the total pressure of a gas mixture is the sum of the partial pressures of each individual gas.^[6] Assuming the carrier gas becomes fully saturated with TMIn vapor inside the bubbler, the partial pressure of TMIn (PTMIn) is equal to its vapor pressure at the given bubbler temperature.

The molar flow rate of TMIn (FTMIn) can be calculated using the following formula:

$$FTMIn = (PTMIn / PBubbler) * FCarrier$$

Where:

- $FTMIn$ is the molar flow rate of $TMIn$ (in moles/min).
- $PTMIn$ is the vapor pressure of $TMIn$ at the bubbler temperature (in Torr).
- $PBubbler$ is the total pressure inside the bubbler (in Torr).
- $FCarrier$ is the molar flow rate of the carrier gas (in moles/min).

The molar flow rate of the carrier gas is typically controlled by a mass flow controller (MFC) and is given in standard cubic centimeters per minute (sccm). To convert this to moles/min, we use the ideal gas law, where 1 mole of an ideal gas occupies 22400 cm³ at standard temperature and pressure (STP).

$$FCarrier \text{ (moles/min)} = FCarrier \text{ (sccm)} / 22400$$

Therefore, the final equation for the $TMIn$ molar flow rate is:

$$FTMIn \text{ (moles/min)} = [PTMIn / (PBubbler - PTMIn)] * [FCarrier \text{ (sccm)} / 22400]$$

Note: In many systems, the pressure in the denominator is the total bubbler pressure, $PBubbler$. However, a more precise calculation considers that the partial pressure of the carrier gas is $PBubbler - PTMIn$. For low vapor pressure precursors, this correction is minor but becomes more significant at higher bubbler temperatures.

Quantitative Data

For accurate calculations, precise data on the physical properties of $TMIn$ and its vapor pressure at various temperatures are essential.

Table 1: Physical Properties of Trimethylindium

Property	Value	Reference
Chemical Formula	In(CH ₃) ₃	[3]
Molar Mass	159.922 g/mol	[3]
Appearance	White crystalline solid	[4]
Melting Point	88 °C (361 K)	[3]
Boiling Point	134 °C (407 K)	[3]

Table 2: Trimethylindium Vapor Pressure at Various Temperatures

Calculated using $\log_{10} P$ (Torr) = 10.98 - 3204/T (K)[3][4][5]

Temperature (°C)	Temperature (K)	Vapor Pressure (Torr)
10	283.15	1.33
15	288.15	2.00
20	293.15	2.95
25	298.15	4.29
30	303.15	6.15
35	308.15	8.69
40	313.15	12.11

Experimental Protocol: Setting and Calculating TMIn Flow Rate

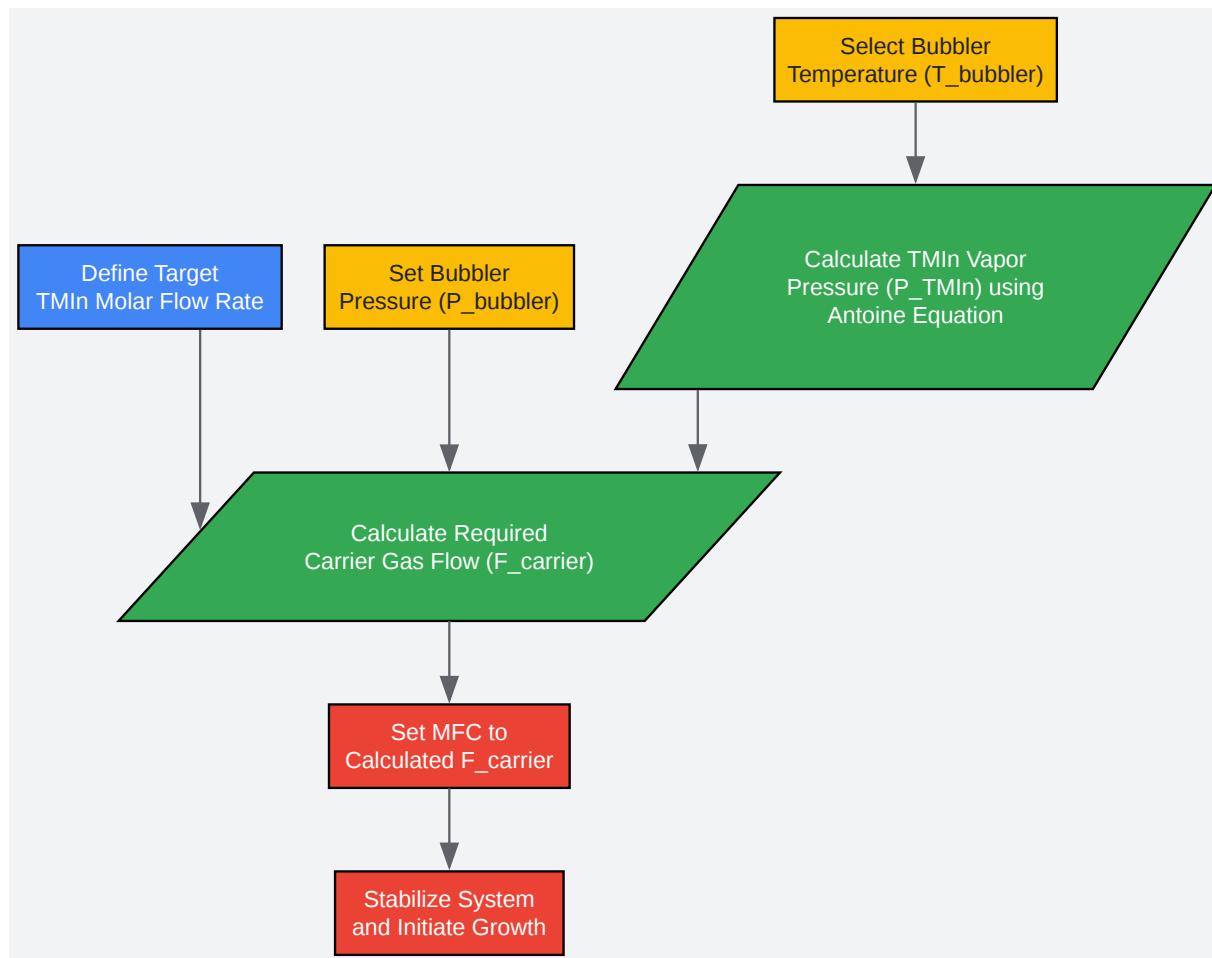
This protocol outlines the steps to achieve a desired TMIn molar flow rate in a typical MOVPE system.

Required Equipment

- MOVPE reactor system
- **Trimethylindium** source in a temperature-controlled bubbler
- Mass Flow Controller (MFC) for the carrier gas
- Pressure controller for the bubbler line

Step-by-Step Procedure

- Determine the Target Molar Flow Rate (FTMIn): Based on the desired film growth rate and composition, determine the required molar flow rate of TMIn in moles/min.
- Select a Bubbler Temperature (TBubbler): Choose a suitable operating temperature for the TMIn bubbler. This is a critical parameter that must be stable. A common temperature for TMIn is 17°C to 20°C.
 - Note: Higher temperatures yield higher vapor pressure, allowing for higher molar flow rates, but may increase the risk of precursor decomposition.[7][8]
- Calculate TMIn Vapor Pressure (PTMIn): Using the selected bubbler temperature, calculate the corresponding vapor pressure of TMIn using the Antoine equation:
 - Convert the temperature to Kelvin: $T \text{ (K)} = T \text{ (°C)} + 273.15$
 - Calculate PTMIn: $PTMIn = 10(10.98 - 3204/T)$
- Set the Bubbler Pressure (PBubbler): Set the total pressure inside the bubbler using the system's pressure controller. This pressure must be significantly higher than the TMIn vapor pressure to prevent condensation downstream. A typical value is 760 Torr (atmospheric pressure).
- Calculate the Required Carrier Gas Flow Rate (FCarrier): Rearrange the molar flow rate formula to solve for the carrier gas flow rate in sccm:
 - $FCarrier \text{ (sccm)} = [FTMIn \text{ (moles/min)} * (PBubbler - PTMIn) / PTMIn] * 22400$


- Set the Carrier Gas Flow Rate: Input the calculated value into the MFC for the carrier gas line passing through the TMIn bubbler.
- Stabilize the System: Allow sufficient time for the bubbler temperature, pressure, and carrier gas flow to stabilize before initiating the growth process.

Worked Example

- Goal: Achieve a TMIn molar flow rate of 1×10^{-5} moles/min.
- Step 1: $FT_{\text{TMIn}} = 1 \times 10^{-5}$ moles/min.
- Step 2: Select $T_{\text{Bubbler}} = 20^\circ\text{C}$.
- Step 3: $T (\text{K}) = 20 + 273.15 = 293.15 \text{ K}$.
 - $PT_{\text{TMIn}} = 10(10.98 - 3204/293.15) = 2.95 \text{ Torr}$.
- Step 4: Set $P_{\text{Bubbler}} = 760 \text{ Torr}$.
- Step 5: Calculate F_{Carrier} :
 - $F_{\text{Carrier}} (\text{sccm}) = [(1 \times 10^{-5}) * (760 - 2.95) / 2.95] * 22400$
 - $F_{\text{Carrier}} (\text{sccm}) \approx 57.6 \text{ sccm}$.
- Step 6: Set the carrier gas MFC to 57.6 sccm.

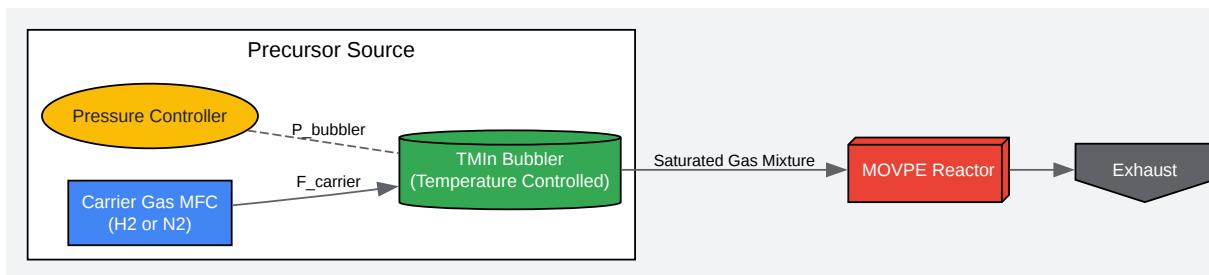

Visualizations

Diagram 1: Logical Workflow for TMIn Flow Rate Calculation

[Click to download full resolution via product page](#)

Caption: Logical workflow for calculating and setting the TMIn flow rate.

Diagram 2: Experimental Setup of a Bubbler System in MOVPE

[Click to download full resolution via product page](#)

Caption: Schematic of a TMIn bubbler setup in an MOVPE gas delivery line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Trimethylindium - Wikipedia [en.wikipedia.org]
- 4. nouryon.com [nouryon.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Topic: Trimethylindium Flow Rate Calculation for Metal-Organic Vapour Phase Epitaxy (MOVPE)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585567#trimethylindium-flow-rate-calculation-for-movpe>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com